molecular formula C24H20ClN3O3 B5119432 (5Z)-1-(3-chloro-4-methylphenyl)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

(5Z)-1-(3-chloro-4-methylphenyl)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5119432
M. Wt: 433.9 g/mol
InChI Key: JPFGXIDAYLZLHO-UYRXBGFRSA-N
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Description

The compound (5Z)-1-(3-chloro-4-methylphenyl)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a diazinane ring, a chloro-methylphenyl group, and an indole derivative, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(3-chloro-4-methylphenyl)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting with the preparation of the indole derivative and the chloro-methylphenyl group. These intermediates are then subjected to a series of condensation reactions to form the final compound. The reaction conditions often include the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before being combined in the final reaction step. The use of automated systems for temperature and pH control is crucial to maintain the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-1-(3-chloro-4-methylphenyl)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions typically involve specific temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for binding studies with proteins and nucleic acids.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases like cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5Z)-1-(3-chloro-4-methylphenyl)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. This interaction can modulate various cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-1-(3-chloro-4-methylphenyl)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione apart is its combination of a diazinane ring with a chloro-methylphenyl group and an indole derivative. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-1-(3-chloro-4-methylphenyl)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-4-11-27-15(3)18(17-7-5-6-8-21(17)27)13-19-22(29)26-24(31)28(23(19)30)16-10-9-14(2)20(25)12-16/h4-10,12-13H,1,11H2,2-3H3,(H,26,29,31)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFGXIDAYLZLHO-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(N(C4=CC=CC=C43)CC=C)C)C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(N(C4=CC=CC=C43)CC=C)C)/C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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